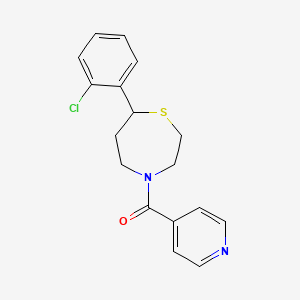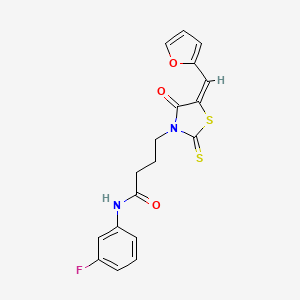![molecular formula C17H13N3O2S2 B3001058 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1019151-39-3](/img/structure/B3001058.png)
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, a pharmacophore known for its significance in medicinal chemistry due to its potential biological activities. Thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to possess a variety of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through different synthetic routes. A green approach to the synthesis of this class of compounds has been reported, which involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, characterized by step economy and easy purification . Another method involves the cyclocondensation of amino-pyridine derivatives with methyl-N-aryldithiocarbamates or aryl isothiocyanates, followed by selective S-alkylation under phase transfer conditions .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, which can be substituted at various positions to modulate the compound's biological activity. The presence of a methoxy group on the benzyl moiety, as seen in the compound of interest, can influence the molecule's electronic properties and potentially its biological activity .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including oxidation, condensation with reagents like formamide, carbon disulfide, urea, thiourea, and acids, leading to the formation of a diverse array of compounds with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. Quantum chemical calculations, including density functional theory (DFT), can be used to predict properties such as HOMO-LUMO energies, ionization potential, chemical hardness, and dipole moment. These properties are crucial for understanding the compound's reactivity and interaction with biological targets . The presence of substituents like the methoxy group can affect the molecule's lipophilicity, which in turn can influence its membrane permeability and oral absorption .
Scientific Research Applications
Synthesis and Characterization
The compound has been explored for its potential in synthesizing novel fused thiazolo and pyrimidinone derivatives. Specifically, reactions involving α-haloketones, chloroacetonitrile, and DMAD have led to the formation of these derivatives, showcasing its versatility in organic synthesis. The synthesized products displayed cytotoxic activity against specific carcinoma cell lines, indicating their potential application in developing anticancer drugs (Abbas et al., 2015).
Anticancer Activity
Several studies have focused on synthesizing new derivatives of the compound and evaluating their antitumor activity. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized, with many showing potent anticancer activity against various human cancer cell lines, suggesting the compound's significance in anticancer drug development (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activity
Compounds derived from the compound have shown promising antibacterial and antifungal activities. Specific derivatives have demonstrated higher antifungal activity than standard drugs against certain Candida species, and some have shown effective antibacterial properties, marking their potential as new antimicrobial agents (Kahveci et al., 2020).
ROCK Inhibition for Drug Discovery
The compound has been instrumental in discovering new classes of ROCK inhibitors, with derivatives exhibiting significant inhibition of ROCK I and ROCK II activities. This discovery is crucial for drug development targeting ROCKs, which are involved in various physiological processes (Miao et al., 2020).
Corrosion Inhibition
Derivatives of the compound have been investigated for their corrosion inhibition properties on carbon steel in specific acidic solutions. The studies have shown that these derivatives act as mixed-type inhibitors and adhere to specific adsorption isotherms, highlighting their potential application in corrosion protection (Abdallah et al., 2018).
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-22-11-6-4-10(5-7-11)9-20-16(21)14-13(19-17(20)23)12-3-2-8-18-15(12)24-14/h2-8H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWZRWSIEGXQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)
![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

